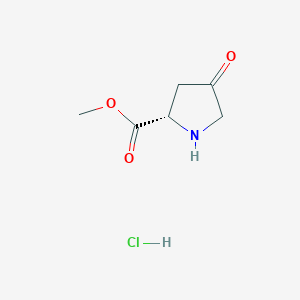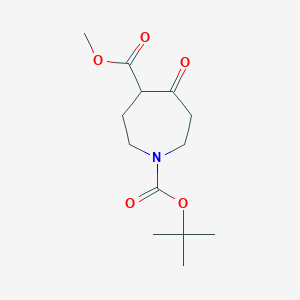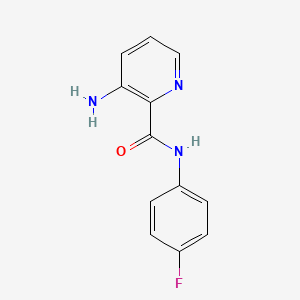![molecular formula C20H23NO4 B2497493 [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324949-66-7](/img/structure/B2497493.png)
[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related carbamoyl phenyl acetates involves various methodologies, including the utilization of rhodium(II) acetate catalyzed reactions for creating bioactive compounds (Trstenjak, Ilaš, & Kikelj, 2013). Techniques such as carbene insertion have been explored for their efficiency and versatility in constructing complex molecular architectures.
Molecular Structure Analysis
The molecular structure of compounds akin to “[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate” has been elucidated using crystallographic and spectroscopic techniques. Studies like those by Yaman et al. (2019) demonstrate the determination of crystal structures through single-crystal data, highlighting the significance of N—H⋯O hydrogen bonds and the conformations adopted by molecules in the crystal (Yaman et al., 2019).
Chemical Reactions and Properties
Chemical reactivity studies, such as those by Mohareb et al. (2004), explore the reactions of carbamoyl acetates with active methylene reagents, leading to the synthesis of diverse pyran, pyridine, and pyridazine derivatives, highlighting the compound's versatility as a synthon for constructing heterocyclic frameworks (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Applications De Recherche Scientifique
Synthesis and Crystal Structure
- Synthesis and Structural Analysis : A related compound, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, was synthesized and its crystal structure analyzed, demonstrating different molecular conformations in the crystal due to N—H⋯O hydrogen bonds (Yaman et al., 2019).
Organic Synthesis
- Methylene Acetoxylation Process : Research on 1-Carbamoyl-2-oxopropyl acetate derivatives highlights their synthesis through acetoxylation using (diacetoxyiodo)benzene (DIB), a process valuable in organic synthesis (Liu et al., 2011).
Biological and Pharmacological Studies
- Enhancement of Antiinflammatory Effects : Ethyl 4-biphenylyl acetate, a prodrug, shows enhanced antiinflammatory effects when complexed with β-cyclodextrin derivatives, indicating potential applications in drug formulation and delivery (Arima et al., 1990).
- Interaction with Human Serum Albumin : A study on thiosemicarbazone derivatives, similar in structure, investigated their binding characteristics with human serum albumin, essential for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2016).
Chemical and Nonlinear Optical Studies
- Nonlinear Optical Properties : Hydrazones, structurally related, were studied for their nonlinear optical properties, suggesting potential for optical device applications like limiters and switches (Naseema et al., 2010).
Metabolism and Toxicology Studies
- Metabolism and Toxicity Analysis : The metabolism of similar compounds has been studied to understand their biotransformation and potential toxicological impacts (Coleman et al., 2000).
Propriétés
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-24-18-10-8-17(9-11-18)14-20(23)25-15-19(22)21-13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWZXKJQCZEUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)

![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)
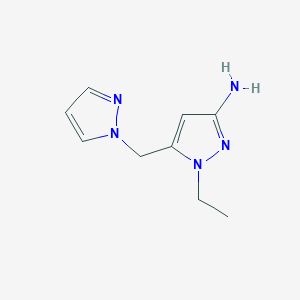
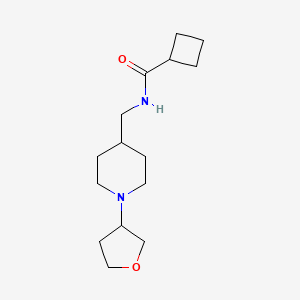
![N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2497425.png)

